![molecular formula C20H14FNO2 B2907584 4-benzoyl-N-(2-fluorophenyl)benzamide CAS No. 476318-15-7](/img/structure/B2907584.png)
4-benzoyl-N-(2-fluorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-benzoyl-N-(2-fluorophenyl)benzamide” is a compound with a molecular weight of 319.34 g/mol and a molecular formula of C20H14FNO2 . It belongs to the class of organic compounds known as N-benzylbenzamides .
Synthesis Analysis
Benzamides can be synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The InChI code for this compound is InChI=1S/C20H14FNO2/c21-17-13-7-8-14-18(17)22(19(23)15-9-3-1-4-10-15)20(24)16-11-5-2-6-12-16/h1-14H . This structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The compound has been shown to have spectra: 1 MS (GC) . More detailed chemical reaction analysis would require specific experimental conditions and objectives.Scientific Research Applications
Molecular Structure Analysis
The compound 4-benzoyl-N-(2-fluorophenyl)benzamide can be used in molecular structure analysis. For instance, researchers have studied the primary intermolecular hydrogen bond in the amide–amide interaction linking Fo24 molecules into 1D chains along the b-axis direction .
Synthesis of Benzamides
4-benzoyl-N-(2-fluorophenyl)benzamide can be used in the synthesis of benzamides. A study reported the synthesis of benzamides through direct condensation of carboxylic acids and amines under ultrasonic irradiation . The process used a superior and recoverable catalyst, had low reaction times, and was an eco-friendly process .
Pharmaceutical Applications
Benzamides, including 4-benzoyl-N-(2-fluorophenyl)benzamide, are widely used in the pharmaceutical industry. They are found in potential drug compounds such as loperamide (antidiarrheal), acetaminophen (analgesic), lidocaine (local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib, diltiazem (used in the treatment of angina and hypertension), lipitor, and vyvanse .
Industrial Applications
Amide compounds, including 4-benzoyl-N-(2-fluorophenyl)benzamide, are also widely used in industries such as paper, plastic, and rubber .
Antibacterial Activities
Some benzamides, including 4-benzoyl-N-(2-fluorophenyl)benzamide, have shown antibacterial activities. A study reported moderately antibacterial activities against E. coli, K. pneumoniae, and S. aureus .
Antiplatelet Activity
Amide derivatives, including 4-benzoyl-N-(2-fluorophenyl)benzamide, have shown antiplatelet activity .
Mechanism of Action
Target of Action
The primary target of 4-Benzoyl-N-(2-Fluorophenyl)Benzamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
It is known to interact with its target, carbonic anhydrase 2 . The interaction between the compound and its target may result in changes to the function of the enzyme, potentially affecting the rate of the carbon dioxide to bicarbonate conversion.
properties
IUPAC Name |
4-benzoyl-N-(2-fluorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FNO2/c21-17-8-4-5-9-18(17)22-20(24)16-12-10-15(11-13-16)19(23)14-6-2-1-3-7-14/h1-13H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXMMUQBABDNMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzoyl-N-(2-fluorophenyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.